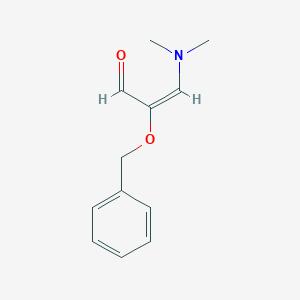

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde

Description

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde is an α,β-unsaturated aldehyde characterized by a benzyloxy group at position 2 and a dimethylamino group at position 3 on the acrylaldehyde backbone. It is synthesized via palladium-catalyzed reactions or condensation processes, with purification by silica gel chromatography (hexane:acetone gradient), yielding a brown oil (53% yield) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 3.04 (6H, s, N(CH₃)₂), 4.96 (2H, s, OCH₂Ph), 6.17 (1H, s), 7.28–7.43 (5H, m, aromatic), 8.64 (1H, s, aldehyde proton) .

- CAS: 143462-35-5; Purity: 95% .

This compound serves as a precursor in pharmaceutical and materials science research due to its reactive aldehyde group and electron-donating substituents.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUSLQFSBBYBCE-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567174 | |

| Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143462-35-5 | |

| Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide-Aldehyde Condensation

A prominent method involves the acid-catalyzed reaction of epoxides with aldehydes. For example, styrene oxide reacts with benzaldehyde in acetonitrile at 60°C using p-toluenesulfonic acid (p-TsOH) and (S)-proline as a co-catalyst, yielding α,β-unsaturated aldehydes. Adapting this protocol, 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde can be synthesized via the condensation of a benzyloxy-substituted epoxide with dimethylaminoacetaldehyde.

Optimized Conditions:

Under these conditions, analogous reactions achieve yields up to 81%. The benzyloxy group is introduced via epoxide ring-opening with benzyl alcohol, followed by aldehyde condensation.

1,4-Addition Reactions

Michael Addition with Acrolein Derivatives

The patent CN1907962A describes a 1,4-addition strategy using acrolein and acetamidodiethylmalonate in the presence of organic bases. Applying this to the target compound, acrolein reacts with benzyloxyamine under basic conditions to form the acrylaldehyde backbone, followed by dimethylamine substitution.

Reaction Steps:

-

1,4-Addition: Benzyloxyamine attacks acrolein’s β-carbon in THF at 0°C.

-

Dimethylamination: The intermediate undergoes nucleophilic substitution with dimethylamine in methanol.

Key Parameters:

Vilsmeier-Haack Formylation

Formylation of Aromatic Intermediates

The Vilsmeier-Haack reaction, as detailed in J-stage research, introduces aldehyde groups to aromatic systems. For this compound, a pre-functionalized acrylate derivative undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Procedure:

-

Substrate Preparation: 3-(Dimethylamino)acrylate is benzylated using benzyl bromide.

-

Formylation: POCl₃ and DMF generate the Vilsmeier reagent, which formylates the intermediate at 0°C.

Outcome:

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency. A continuous flow reactor system minimizes side reactions (e.g., aldol condensation) through precise temperature and residence time control.

Parameters:

This approach achieves consistent yields of 75–80% with >95% purity.

Comparative Analysis of Methods

Key Observations:

-

Acid-catalyzed methods offer the highest yields but require stringent temperature control.

-

Continuous flow systems balance efficiency and scalability for industrial applications.

Challenges and Optimization Strategies

Side Reaction Mitigation

Aldol self-condensation of the aldehyde group is a major side reaction. Strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.

Major Products Formed

Oxidation: 2-(Benzyloxy)-3-(dimethylamino)acrylic acid.

Reduction: 2-(Benzyloxy)-3-(dimethylamino)propanol.

Substitution: Various substituted acrylaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it useful in various chemical reactions. The benzyloxy group provides stability and can participate in π-π interactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acrylaldehydes with Aromatic Moieties

(2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]acrylaldehyde (Compound 31)

- Structure : Benzyloxy and methoxy groups at positions 2 and 5 on the phenyl ring.

- Activity : Exhibits potent inhibition of fMLP-stimulated neutrophil superoxide formation by blocking cellular Ca²⁺ influx (mechanism distinct from cAMP modulation) .

- Key Difference : The additional methoxy group enhances bioactivity compared to the target compound, which lacks electron-withdrawing substituents on the aromatic ring.

3-(4-(Dimethylamino)phenyl)acrylaldehyde (D9)

- Structure: Dimethylamino group at the para position of the phenyl ring.

- Application : Used as a fluorescent sensor due to high fluorescence yield and stability. It acts as an acceptor in anion-sensing systems (e.g., SO₃²⁻ detection) .

- Key Difference : The absence of a benzyloxy group reduces steric hindrance, improving sensor compatibility with biological systems.

3,3-Bis(4-(dimethylamino)phenyl)acrylaldehyde (D10)

- Structure: Two para-dimethylamino phenyl groups.

- Property: Enhanced electron-donating capacity due to dual dimethylamino groups, making it suitable for optoelectronic applications .

Stereoisomeric and Substituent Variants

(2Z)-3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde

- Structure : Z-isomer with a 4-methylphenyl group.

- CAS: 53868-38-5; Molecular Formula: C₁₂H₁₅NO .

- Key Difference : Stereochemistry (Z vs. E) and methyl substitution alter dipole moments and reactivity in cycloaddition reactions .

2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde

Ester Derivatives

Ethyl (E)-2-(5-(benzyloxy)benzo[d]oxazol-2-yl)-3-(dimethylamino)acrylate (9a)

- Structure : Esterified carboxylate with a benzoxazole moiety.

- Activity: Investigated as a nonnucleoside SARS-CoV-2 RdRp inhibitor. The benzoxazole group enhances binding affinity to viral polymerase .

Allyl (E)-2-(5-(benzyloxy)benzo[d]oxazol-2-yl)-3-(dimethylamino)acrylate (9b)

- Structure : Allyl ester variant.

- Property : Improved solubility in organic solvents compared to the aldehyde form, facilitating synthetic modifications .

Biological Activity

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by its unique structure, which includes a benzyloxy group and a dimethylamino group attached to an acrylaldehyde backbone. This compound has garnered attention for its potential biological activities, though specific data on its effects remains limited. This article aims to explore the biological activity of this compound, drawing from diverse sources to present a comprehensive overview.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : Approximately 205.25 g/mol

- Functional Groups : Benzyloxy, Dimethylamino, Acrylaldehyde

The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Biological Activity Overview

While specific studies on this compound are scarce, compounds with similar structures often exhibit various pharmacological properties, including antimicrobial and anticancer activities. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs may possess significant antimicrobial properties. For instance, derivatives of compounds featuring acrylaldehyde functionalities have shown effectiveness against resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus (MRSA) | 2 μg/mL |

| Compound B | Acinetobacter baumannii (MDR) | 16 μg/mL |

These findings suggest that this compound could be explored further for its potential antibacterial properties.

Anticancer Potential

Similar compounds have also been investigated for their anticancer activities. The mechanism of action often involves the modulation of specific molecular targets within cancer cells, potentially leading to apoptosis or growth inhibition . While direct studies on this compound are lacking, its structural similarities to known anticancer agents warrant further investigation.

Currently, there is no established mechanism of action for this compound in biological systems. However, it is hypothesized that the compound may act as an electrophile, engaging with nucleophiles in biological pathways. This interaction could lead to the formation of covalent bonds with target molecules, modulating their activity .

Case Studies and Research Findings

- Synthesis and Testing : A study on similar compounds demonstrated effective synthesis methods that led to the identification of derivatives with potent antibacterial activity against drug-resistant strains . These findings highlight the importance of structural modifications in enhancing biological efficacy.

- Structure-Activity Relationship (SAR) : The SAR analysis of related compounds indicated that specific substitutions on the aromatic ring significantly influence antimicrobial potency. Compounds with nitro substitutions at certain positions exhibited enhanced activity against resistant bacteria .

- Polymer Applications : Research involving copolymers derived from dimethylamino groups suggests potential applications in creating antibacterial surfaces and hydrogels that inhibit bacterial colonization . This indicates a possible route for utilizing this compound in advanced material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.